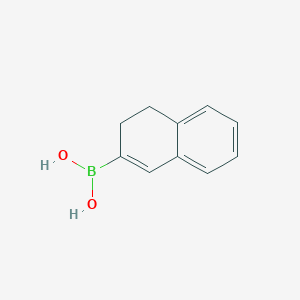
(3,4-Dihydronaphthalen-2-yl)boronic acid
Vue d'ensemble
Description
“(3,4-Dihydronaphthalen-2-yl)boronic acid” is a boron-containing compound . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical properties . They are considered Lewis acids, having a pKa value of 4–10 . The specific physical and chemical properties of “(3,4-Dihydronaphthalen-2-yl)boronic acid” are not detailed in the retrieved sources.Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
(3,4-Dihydronaphthalen-2-yl)boronic acid: derivatives have been synthesized for use in OLEDs. These compounds exhibit fluorescent properties and are studied for their potential to emit blue light, which is crucial for the development of low-cost display products .
Antitumor Agents
Derivatives of this boronic acid have shown promise as Bcl-2 inhibitors . Bcl-2 is a protein that regulates cell death (apoptosis), and its inhibition can lead to the development of new anticancer drugs. Some derivatives have demonstrated significant anticancer activities against various human neoplastic cell lines .
Sensing Applications
Boronic acids, including (3,4-Dihydronaphthalen-2-yl)boronic acid , are known for their ability to form cyclic esters with diols, leading to fluorescence changes. This property is utilized in the development of sensors for detecting carbohydrates and other substances .
Fluorescent Sensors
Expanding on their sensing capabilities, these boronic acid-based compounds are developed as fluorescent sensors. They can detect a range of substances, from glucose and ribose to catecholamines and reactive oxygen species, showcasing their versatility in biochemical sensing .
Electrophoresis and Separation Technologies
The interaction of boronic acids with proteins and their manipulation is a growing field. These compounds are used in electrophoresis for the separation of glycated molecules, demonstrating their utility in analytical methods .
Therapeutics Development
Boronic acids are employed in the development of therapeutics, particularly in the areas of biological labeling, protein modification, and controlled release systems such as insulin delivery. Their interaction with diols is key to their function in these applications .
Hydrolysis of Cellulose
A bifunctional polymer incorporating (3,4-Dihydronaphthalen-2-yl)boronic acid has been used for the hydrolysis of cellulose. This application highlights the compound’s role in industrial processes and material science .
Material Science
Lastly, the boronic acid moiety of this compound is instrumental in the creation of new materials. It’s used in the construction of microparticles for analytical methods and in polymers for various industrial applications .
Mécanisme D'action
Target of Action
The primary target of the compound (3,4-Dihydronaphthalen-2-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (3,4-Dihydronaphthalen-2-yl)boronic acid interacts with its targets through a process called transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The (3,4-Dihydronaphthalen-2-yl)boronic acid affects the SM coupling reaction pathway . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (3,4-Dihydronaphthalen-2-yl)boronic acid is the formation of new carbon-carbon bonds via the SM coupling reaction . This allows for the creation of complex molecules, contributing to the synthesis of a wide range of chemical compounds .
Propriétés
IUPAC Name |
3,4-dihydronaphthalen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7,12-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMEYHPXJQPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2CC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623253 | |
| Record name | 3,4-Dihydronaphthalen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydronaphthalen-2-yl)boronic acid | |
CAS RN |
521917-51-1 | |
| Record name | 3,4-Dihydronaphthalen-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)
![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)
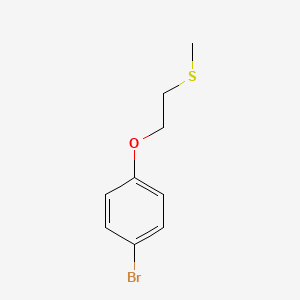
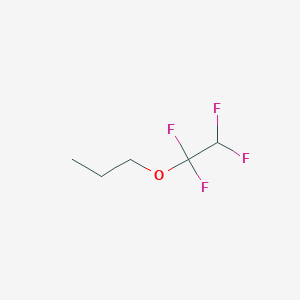
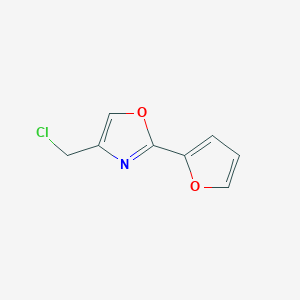
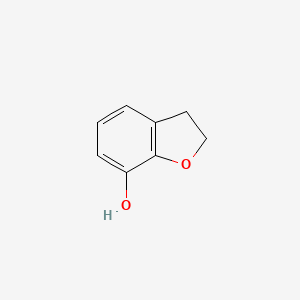
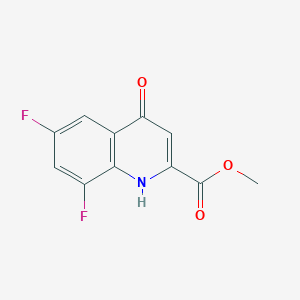
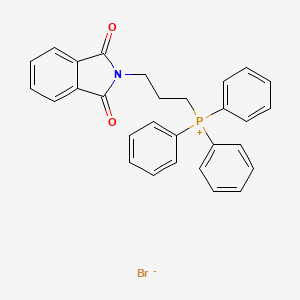

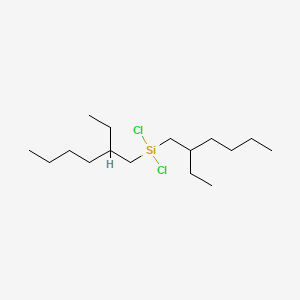

![2-Chlorooxazolo[4,5-b]pyridine](/img/structure/B1370745.png)